molecular formula C8H12O B8729912 2-Methoxyethylcyclopentadiene CAS No. 144344-49-0

2-Methoxyethylcyclopentadiene

Cat. No. B8729912
M. Wt: 124.18 g/mol
InChI Key: IEHXBANSVNGRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05767209

Procedure details

To a solution of 19.7 g(85.7 mmol) 2-methoxyethyltosylate as prepared in step (a) in 200 ml THF cooled to 0° C. was added 55 ml of 2.0M (110 mmol) sodium cyclopentadienylide in THF. The reaction mixture was allowed to warm to room temperature and was stirred for 16 h. 100 ml concentrated aqueous saline solution was added and the product extracted with diethyl ether (3×75 ml). The combined organic fractions were dried over sodium sulphate for 16 hrs, filtered and the solvents removed under reduced pressure using a rotary evaporator to yield a brown oil. The crude product was distilled under reduced pressure (b.p. 40°-44° C. at 2-3 mm Hg) to give 4.5 g of a colourless oil (37.7 mmol, 44.0%).
Quantity
19.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
concentrated aqueous saline solution
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4]OS(C1C=CC(C)=CC=1)(=O)=O.[CH-:16]1[CH:20]=[CH:19][CH:18]=[CH:17]1.[Na+]>C1COCC1>[CH3:1][O:2][CH2:3][CH2:4][C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
COCCOS(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
110 mmol
Type
reactant
Smiles
[CH-]1C=CC=C1.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
concentrated aqueous saline solution
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
the product extracted with diethyl ether (3×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over sodium sulphate for 16 hrs
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under reduced pressure (b.p. 40°-44° C. at 2-3 mm Hg)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COCCC1=CC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.7 mmol
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.